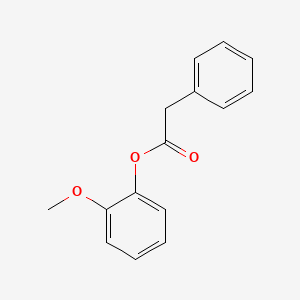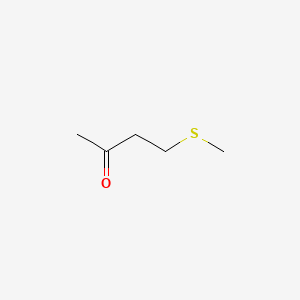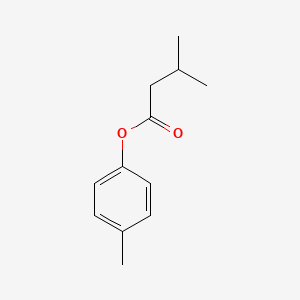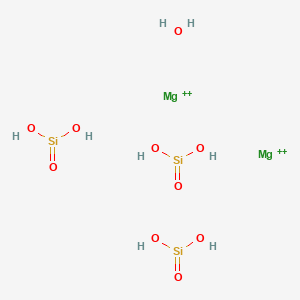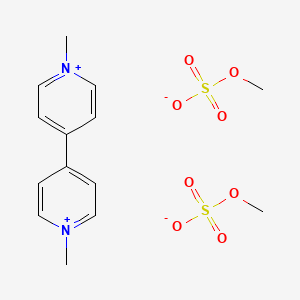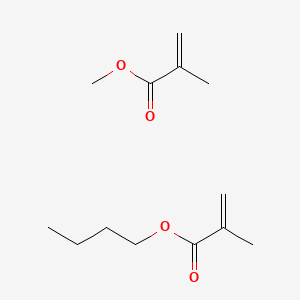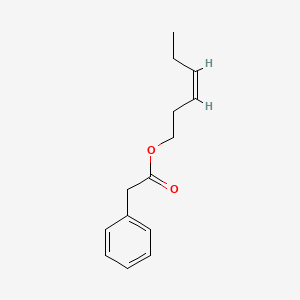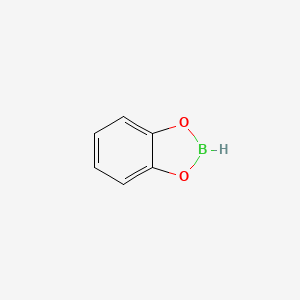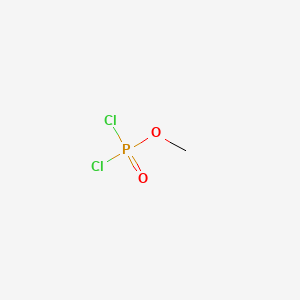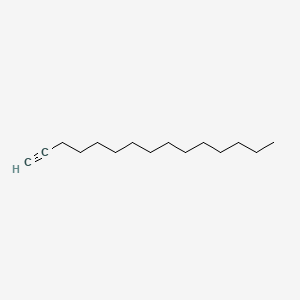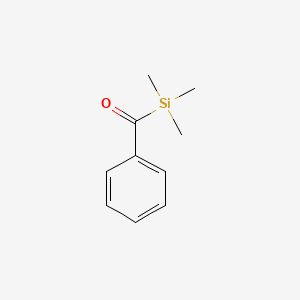
Silane, benzoyltrimethyl-
Übersicht
Beschreibung
Silane, benzoyltrimethyl- is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid that is highly reactive and can be used in a variety of applications.
Wirkmechanismus
The mechanism of action of silane, benzoyltrimethyl-, is based on its ability to react with various functional groups. It can react with hydroxyl groups on surfaces to form covalent bonds, which improves adhesion between the surface and other materials. Silane, benzoyltrimethyl-, can also react with carboxylic acids, amines, and other functional groups to introduce the benzoyl group into organic molecules.
Biochemische Und Physiologische Effekte
Silane, benzoyltrimethyl-, has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation. It is important to handle silane, benzoyltrimethyl-, with care and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, benzoyltrimethyl-, has several advantages for lab experiments. It is a highly reactive compound that can be used in a variety of applications, including organic synthesis and surface modification. It is also relatively easy to synthesize and handle. However, silane, benzoyltrimethyl-, can be expensive and may not be suitable for all applications. It is important to carefully consider the advantages and limitations of silane, benzoyltrimethyl-, before using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of silane, benzoyltrimethyl-, in scientific research. One area of interest is the development of new applications for silane, benzoyltrimethyl-, in the field of organic synthesis. Another area of interest is the use of silane, benzoyltrimethyl-, as a surface modifier for new materials, such as graphene and other two-dimensional materials. Additionally, there is potential for the use of silane, benzoyltrimethyl-, in the development of new drug delivery systems and biomaterials. Further research is needed to explore these and other potential applications of silane, benzoyltrimethyl-.
Conclusion:
Silane, benzoyltrimethyl-, is a highly reactive chemical compound that has a variety of scientific research applications. It is commonly used in organic synthesis, surface modification, and the preparation of hybrid materials. Silane, benzoyltrimethyl-, has several advantages for lab experiments, including its reactivity and ease of handling. However, it is important to carefully consider the advantages and limitations of silane, benzoyltrimethyl-, before using it in lab experiments. There are several future directions for the use of silane, benzoyltrimethyl-, in scientific research, including the development of new applications in organic synthesis, surface modification, and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Silane, benzoyltrimethyl-, is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the benzoyl group into organic molecules. It is also used as a crosslinking agent in the preparation of silicone resins and as a coupling agent in the preparation of inorganic-organic hybrid materials. Additionally, silane, benzoyltrimethyl-, is used as a surface modifier for various materials, including glass, metal, and polymer surfaces.
Eigenschaften
IUPAC Name |
phenyl(trimethylsilyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBNYMAKNNPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207807 | |
| Record name | Silane, benzoyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, benzoyltrimethyl- | |
CAS RN |
5908-41-8 | |
| Record name | Silane, benzoyltrimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, benzoyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




